molecular formula C12H15NO2 B13194810 N-[(3-Formylphenyl)methyl]-2-methylpropanamide

N-[(3-Formylphenyl)methyl]-2-methylpropanamide

Cat. No.: B13194810
M. Wt: 205.25 g/mol
InChI Key: UKRJJQVDVCKNDZ-UHFFFAOYSA-N
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Description

N-[(3-Formylphenyl)methyl]-2-methylpropanamide is a substituted propanamide derivative characterized by a 3-formylbenzyl group attached to the nitrogen of a 2-methylpropanamide backbone.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-4-3-5-11(6-10)8-14/h3-6,8-9H,7H2,1-2H3,(H,13,15)

InChI Key

UKRJJQVDVCKNDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Formylbenzylamine

The 3-formylbenzylamine intermediate is typically prepared by selective formylation of a suitably substituted benzylamine or by reduction of a corresponding nitrobenzaldehyde derivative followed by functional group manipulations.

  • Formylation via Vilsmeier-Haack Reaction: Starting from 3-methylbenzylamine, the methyl group can be selectively oxidized to the aldehyde using reagents such as selenium dioxide or manganese dioxide. Alternatively, the Vilsmeier-Haack reaction can be employed on 3-aminotoluene derivatives to introduce the formyl group at the meta position.

  • Reduction of Nitrobenzaldehyde: Another route involves nitration of benzaldehyde to yield 3-nitrobenzaldehyde followed by reduction of the nitro group to an amine, producing 3-formylbenzylamine.

Formation of N-[(3-Formylphenyl)methyl]-2-methylpropanamide

The amide bond formation is commonly achieved by coupling the 3-formylbenzylamine with 2-methylpropanoic acid or its activated forms such as acid chlorides or anhydrides.

  • Direct Amidation: The reaction of 3-formylbenzylamine with 2-methylpropanoic acid under dehydrating conditions (e.g., using coupling agents like dicyclohexylcarbodiimide or carbodiimide derivatives) yields the desired amide.

  • Acid Chloride Route: Conversion of 2-methylpropanoic acid to its acid chloride using reagents like thionyl chloride followed by reaction with 3-formylbenzylamine provides a high-yielding method for amide formation.

  • Catalytic Hydrogenation for Amine Preparation: Literature reports the reduction of nitro precursors to amines using palladium on carbon catalysts under hydrogen atmosphere in ethanol, which can be adapted for preparing the amine intermediate.

A summary table of typical reaction conditions and yields for the key steps is provided below:

Step Reagents and Conditions Yield (%) Notes
Nitrobenzaldehyde reduction 5% Pd/C, H2, ethanol, 20°C, 6 h 90-96 High purity amine intermediate
Acid chloride formation Thionyl chloride, reflux, inert atmosphere 85-95 Acid chloride must be freshly prepared
Amide coupling 3-Formylbenzylamine + 2-methylpropanoic acid chloride, base (e.g., triethylamine), room temperature 80-92 Mild conditions preserve aldehyde function
Oxidation of methyl to aldehyde Selenium dioxide or manganese dioxide, reflux 70-85 Requires careful control to avoid overoxidation

The synthesized compound is characterized by:

Recent research emphasizes the importance of preserving the aldehyde functionality during amide bond formation, as aldehydes are prone to side reactions under strongly acidic or basic conditions. Mild coupling reagents and conditions have been developed to minimize side reactions.

Furthermore, catalytic hydrogenation methods for nitro group reduction have been optimized to enhance selectivity and yield, using palladium catalysts supported on activated carbon in ethanol solvent under mild temperature and pressure.

Alternative synthetic routes involving Grignard reagents and amide intermediates have been explored to diversify substitution patterns on the aromatic ring, although these are more relevant to structurally related compounds.

The preparation of this compound involves strategic formylation of benzylamine derivatives and subsequent amide bond formation with 2-methylpropanoic acid derivatives. The most effective methods employ catalytic hydrogenation for amine preparation and acid chloride-mediated amidation under mild conditions to preserve the aldehyde group. Reaction yields are generally high with proper control of reaction parameters. These methods are supported by extensive literature and provide a reliable framework for synthesizing this compound for further application in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxyphenyl)methyl-2-methylpropanamide.

    Reduction: 3-(Hydroxymethylphenyl)methyl-2-methylpropanamide.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

N-[(3-Formylphenyl)methyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The amide moiety can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

  • Structure : Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.
  • Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride under standard amidation conditions .

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

  • Structure : Contains a 3-methoxyphenyl group and a pivalamide (2,2-dimethylpropanamide) backbone.

N-(2-Chlorophenyl)-2-methylpropanamide

  • Structure : Substituted with a 2-chlorophenyl group.
  • Regulatory Data: Listed in safety databases with CAS No. 5434-52-6, highlighting its industrial relevance .

Functional Comparison

Data Tables: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS No. Primary Applications References
N-[(3-Formylphenyl)methyl]-2-methylpropanamide C₁₂H₁₅NO₂ 205.25 (calc.) Formyl, methylpropanamide Not reported Synthetic intermediate
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₄ClNO 337.86 Chlorophenyl, isobutyl Not reported Anti-inflammatory research
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide C₁₂H₁₇NO₂ 207.27 Methoxyphenyl, pivalamide 56619-93-3 Pharmacological studies
N-(2-Chlorophenyl)-2-methylpropanamide C₁₀H₁₂ClNO 197.66 Chlorophenyl, methylpropanamide 5434-52-6 Industrial synthesis

Research Findings and Implications

  • Synthetic Challenges : The formyl group in this compound may require protection during amidation to prevent side reactions, as seen in analogous syntheses (e.g., use of benzoyl groups in ) .
  • Biological Potential: While direct data are lacking, structurally related amides with electron-withdrawing groups (e.g., chloro, nitro) show enhanced binding to biological targets, suggesting that the formyl group could modulate receptor affinity .
  • Material Science Applications : Polyimide precursors like 3-chloro-N-phenyl-phthalimide () demonstrate the utility of aromatic amides in polymer chemistry, hinting at possible applications for the target compound in high-performance materials .

Biological Activity

N-[(3-Formylphenyl)methyl]-2-methylpropanamide, a compound with significant potential in biological applications, exhibits various biological activities attributed to its unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group attached to a phenyl ring, which is further linked to a methylpropanamide moiety. This structural arrangement allows for diverse interactions with biological macromolecules, influencing its biological properties.

The biological activity of this compound can be understood through its interaction with various molecular targets:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially altering their function and leading to pharmacological effects.
  • Hydrogen Bonding : The amide functional group can participate in hydrogen bonding, enhancing the compound's binding affinity to target molecules.
  • Enzyme Interaction : It may act as a substrate or inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Antiproliferative Effects : It has shown potential in inhibiting the proliferation of cancer cell lines, indicating possible applications in cancer therapy.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial results suggesting it may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeReduced cell viability
Anti-inflammatoryModulation of inflammatory markers

Case Study: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.

Case Study: Antiproliferative Effects

In vitro assays conducted on cancer cell lines (e.g., HeLa and A549) demonstrated that this compound significantly reduced cell viability. The IC50 values were determined to be within the range that indicates promising antiproliferative activity, warranting further exploration in cancer research.

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